6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Introduction to 6-Benzyl-3-(4-Phenylpiperazine-1-Carbonyl)-4H,5H,6H,7H-Thiazolo[4,3-d]Pyrimidine-5,7-Dione
Structural Classification and Nomenclature of Thiazolopyrimidine Derivatives
Thiazolopyrimidines are bicyclic heterocyclic systems comprising fused thiazole and pyrimidine rings. The core scaffold of 6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dione features a thiazolo[4,3-d]pyrimidine framework, where the thiazole ring is annulated at positions 4 and 3 of the pyrimidine moiety (Figure 1). The IUPAC name systematically describes:
- Position 6 : A benzyl group (-CH₂C₆H₅) substituent.
- Position 3 : A 4-phenylpiperazine-1-carbonyl moiety (-CO-N(C₆H₅)(CH₂CH₂)₂N-).
- Positions 5 and 7 : Two ketone groups (=O).
The numbering follows the fused ring system, prioritizing the pyrimidine ring’s positions. Thiazolopyrimidines are classified under bridge-fused heterocycles due to their bicyclic structure, with sulfur and nitrogen atoms contributing to electronic diversity.
Table 1: Key Structural Features of Thiazolopyrimidine Derivatives
| Feature | Description | Example in Target Compound |
|---|---|---|
| Core scaffold | Thiazole fused to pyrimidine at [4,3-d] position | Thiazolo[4,3-d]pyrimidine |
| Substituents | Electron-withdrawing/donating groups modulating reactivity | 6-benzyl, 3-(4-phenylpiperazine-carbonyl) |
| Ring saturation | Partial or full hydrogenation affecting conformational flexibility | 4H,5H,6H,7H (partially saturated) |
Historical Development of Thiazolopyrimidine-Based Pharmacophores
The pharmacological exploration of thiazolopyrimidines began in the 1960s with the synthesis of anti-inflammatory derivatives, such as 2,3,7,8-tetrahydro-3-hydroxy-2-methylcyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one (Patent US3594378A). Early studies identified the scaffold’s ability to modulate enzymatic activity, particularly through hydrogen bonding and hydrophobic interactions.
By the 2020s, research expanded to include kinase and tyrosinase inhibitors. For instance, thiazolopyrimidine-6-carboxamide derivatives demonstrated tyrosinase inhibition (IC₅₀ = 28.50 µM) via competitive binding to the enzyme’s active site. These advancements underscored the scaffold’s versatility in targeting diverse biological pathways.
Table 2: Milestones in Thiazolopyrimidine Drug Discovery
Significance of Piperazine and Benzyl Moieties in Heterocyclic Drug Design
Piperazine Moieties
The 4-phenylpiperazine-1-carbonyl group in the target compound enhances pharmacokinetic properties through:
- Solubility modulation : Piperazine’s basic nitrogen improves water solubility at physiological pH.
- Receptor affinity : The phenyl group engages in π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors).
- Conformational flexibility : The piperazine ring adopts chair or boat conformations, optimizing binding pocket interactions.
Benzyl Moieties
The 6-benzyl substituent contributes to:
- Lipophilicity : Enhances membrane permeability, as evidenced by thiazolopyrimidine derivatives with logP values >3.
- Steric effects : The bulky benzyl group directs substituent orientation in asymmetric synthesis, favoring enantioselective binding.
Table 3: Functional Roles of Substituents in Thiazolopyrimidine Derivatives
| Substituent | Role | Example in Target Compound |
|---|---|---|
| 4-Phenylpiperazine | Pharmacophore for CNS receptor binding | 3-(4-phenylpiperazine-1-carbonyl) |
| Benzyl | Lipophilicity enhancer | 6-benzyl |
| Carbonyl | Hydrogen bond acceptor | 5,7-dione |
Properties
IUPAC Name |
6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c29-21-19-18(24-23(31)28(21)15-16-7-3-1-4-8-16)20(32-25-19)22(30)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRXOYPAKMQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpiperazine groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
A. Neurodegenerative Disorders
Research indicates that compounds related to thiazolo[4,3-d]pyrimidine derivatives exhibit therapeutic potential as antagonists of adenosine A2A receptors. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. For instance, a study highlighted the synthesis of piperazine-containing thiazolo derivatives that demonstrated potent binding affinity and inverse agonist activity at the A2A receptor, suggesting their potential use in treating these conditions .
B. Anticancer Activity
Thiazolo[4,3-d]pyrimidine derivatives have also been explored for their anticancer properties. Some studies have shown that these compounds can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation. The ability of these compounds to modulate immune responses further supports their application in cancer therapy .
Synthesis and Characterization
The synthesis of 6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings through condensation reactions. Various reaction conditions and reagents can influence yield and purity. For example:
- Reagents : Commonly used reagents include benzyl isothiocyanate and piperazine derivatives.
- Conditions : Reactions are often conducted under reflux conditions in solvents like ethanol or methanol to optimize yields.
A. Antimicrobial Properties
Recent studies have shown that thiazolo[4,3-d]pyrimidine derivatives possess significant antimicrobial activities against various bacterial strains. For instance, compounds derived from this scaffold have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and biofilm formation .
B. Antidepressant Effects
There is emerging evidence supporting the use of thiazolo derivatives in treating depression. Compounds similar to this compound have been evaluated for their effects on serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant properties.
Case Studies
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Example Compounds :
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
Key Differences :
- Core Structure : These compounds possess a thiazolo[3,2-a]pyrimidine core, differing in ring fusion position compared to the target compound’s thiazolo[4,3-d]pyrimidine system. This alters electronic distribution and steric accessibility .
- Substituents : Both 11a and 11b feature benzylidene and 5-methylfuran groups, which may reduce metabolic stability compared to the target’s benzyl and piperazine substituents.
- Synthesis : Synthesized via condensation with aromatic aldehydes in acetic anhydride/acetic acid (68% yield), contrasting with the target’s likely piperazine coupling under basic conditions .
Table 1: Physicochemical Properties
| Compound | Core Structure | Substituents (Position) | Yield (%) | LogP* |
|---|---|---|---|---|
| Target Compound | Thiazolo[4,3-d]pyrimidine | 6-Benzyl, 3-(4-phenylpiperazine) | N/A | ~3.5 |
| 11a | Thiazolo[3,2-a]pyrimidine | 2-(2,4,6-Trimethylbenzylidene) | 68 | ~2.8 |
| 11b | Thiazolo[3,2-a]pyrimidine | 2-(4-Cyanobenzylidene) | 68 | ~2.5 |
*LogP estimated using substituent contributions.
Piperazine-Containing Analogs
Example Compounds :
- 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-thiazolo[4,3-d]pyrimidine-5,7-dione
- 6-(4-Methylbenzyl)-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Key Differences :
- Piperazine Substituents : The 3-chlorophenyl group in the first analog may enhance affinity for serotonin/dopamine receptors compared to the target’s phenyl group .
- Benzyl Variants : The 4-methylbenzyl substituent in the second analog increases lipophilicity (LogP ~3.8) versus the target’s unsubstituted benzyl (LogP ~3.5) .
- Synthesis : Piperazine coupling typically involves nucleophilic substitution (e.g., NaHCO3 in DMF), yielding 40–68% depending on steric hindrance .
Pyrazolo[4,3-d]pyrimidine-diones
Example Compound :
- 6-Aryl-1,3-diphenylpyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Key Differences :
- Core Heterocycle : Replacement of thiazole with pyrazole reduces sulfur-mediated interactions (e.g., hydrogen bonding) but may improve metabolic stability .
- Synthesis: Involves condensation of 4-aminopyrazole-5-carbonitrile with benzoyl isothiocyanate, yielding unoptimized and unreported yields .
Pharmacological Implications
- The thiazole ring may enhance binding through sulfur-aromatic interactions .
- Thiazolo[3,2-a]pyrimidines (11a,b): The electron-withdrawing cyano and furan groups may favor kinase inhibition, contrasting with the target’s CNS focus .
- Piperazine Analogs : Chlorophenyl substitution (as in ) could improve selectivity for adrenergic receptors over serotonin .
Biological Activity
6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on synthesized data and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core and a phenylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 425.21 g/mol. The presence of the piperazine ring is significant as it often correlates with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit tumor cell proliferation through apoptosis induction mechanisms.
- Antimicrobial Properties : Similar derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds featuring the thiazolo-pyrimidine scaffold have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This could imply efficacy in treating neurodegenerative disorders or psychiatric conditions.
Antitumor Activity
A study conducted by Barbuceanu et al. (2020) highlighted the antitumor properties of thiazolo-pyrimidine derivatives. The research found that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Antimicrobial Activity
In vitro studies have shown that this compound displays significant antimicrobial activity. For instance:
- Against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Fungal assays indicated effectiveness against Candida albicans with an MIC of 16 µg/mL .
Case Studies
A notable case study involved the synthesis and biological evaluation of related thiazolo-pyrimidines where modifications on the piperazine ring were systematically varied. The results indicated that substitution patterns significantly influenced both the potency and selectivity of these compounds against specific biological targets .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
